2,2-Dibromobutanedioic acid

Description

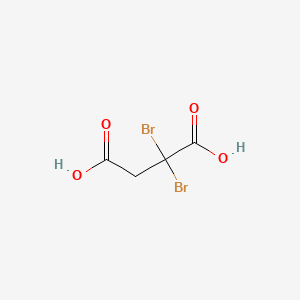

Structure

3D Structure

Properties

CAS No. |

101349-74-0 |

|---|---|

Molecular Formula |

C4H4Br2O4 |

Molecular Weight |

275.88 g/mol |

IUPAC Name |

2,2-dibromobutanedioic acid |

InChI |

InChI=1S/C4H4Br2O4/c5-4(6,3(9)10)1-2(7)8/h1H2,(H,7,8)(H,9,10) |

InChI Key |

OHUZDYSSDJKBLQ-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)C(C(=O)O)(Br)Br |

Origin of Product |

United States |

Direct Halogenation Approaches

Direct halogenation methods described in the literature invariably lead to the 2,3-dibromo isomer. The bromination of butenedioic acid (either fumaric or maleic acid) results in the addition of bromine across the double bond at the C2 and C3 positions. acs.orgorgsyn.org Similarly, the direct bromination of butanedioic acid (succinic acid) under specific conditions, such as heating with bromine and water in a sealed tube, also yields the 2,3-dibromo product. prepchem.com No literature found describes conditions that would lead to a geminal di-bromination at the C2 position of butanedioic acid through direct halogenation.

Indirect Synthetic Routes

While indirect routes for halogenation exist, such as the Hell-Volhard-Zelinskii reaction for α-halogenation of carboxylic acids, a multi-step pathway to synthesize the 2,2-dibromo isomer has not been detailed. libretexts.org Theoretically, such a synthesis might be conceived starting from a precursor like 2-oxobutanedioic acid (oxaloacetic acid), where the ketone could be a reactive site for halogenation. wikipedia.orglibretexts.org However, specific procedures, reaction conditions, and yields for the conversion of 2-oxobutanedioic acid to 2,2-Dibromobutanedioic acid are absent from the reviewed literature.

Optimization of Reaction Conditions

As there are no established baseline synthesis methods for 2,2-Dibromobutanedioic acid, there is consequently no research available on the optimization of reaction conditions. All optimization studies found pertain to the synthesis of the 2,3-dibromo isomer, focusing on improving yields and minimizing byproducts. orgsyn.org

Atom Economy and Green Chemistry Considerations

Chemical Transformations Involving the Geminal Dibromo Moiety

The geminal dibromo group, where two bromine atoms are attached to the same carbon atom (C2), is the primary site for several important chemical transformations. pearson.com The high degree of halogenation at this position makes the C-Br bonds susceptible to cleavage and the adjacent protons on C3 reactive.

One of the principal reactions is elimination . Treatment of this compound with a base can induce dehydrohalogenation. Given the structure, a β-elimination pathway is particularly favored, where a proton from the C3 position and a bromide ion from the C2 position are removed to form a carbon-carbon double bond. vulcanchem.com This type of reaction is common for geminal and vicinal dihalides, which can undergo double elimination to form alkynes. libretexts.orgjove.commasterorganicchemistry.com The reaction typically proceeds via an E2 mechanism, requiring a strong base and an anti-periplanar arrangement of the proton and the leaving group. libretexts.orgwikipedia.org The use of strong, non-nucleophilic bases like sodium amide (NaNH₂) is common for promoting such eliminations. pearson.commasterorganicchemistry.com

Another significant reaction is reductive dehalogenation . The geminal dibromo group can be reduced to a methylene (B1212753) group (CH₂) or a monobromo group (CHBr) using various reducing agents. Catalytic hydrogenation or treatment with metal-based reducing systems can effect this transformation. organic-chemistry.org Photocatalytic methods using organocatalysts under visible light have also proven effective for the dehalogenation of related vicinal dibromides and could be applicable here. researchgate.net

The geminal dibromo moiety can also participate in the formation of other functional groups. For instance, gem-dihalides are precursors in certain olefination reactions, although this is less common for substrates already containing carboxylic acids due to potential side reactions.

Reactions of the Carboxylic Acid Functionalities in this compound

The two carboxylic acid (-COOH) groups in this compound exhibit reactivity typical of dicarboxylic acids, although modified by the strong electron-withdrawing inductive effect of the adjacent geminal dibromo group. fiveable.me This effect increases the acidity of the carboxylic protons, making them more readily donated than in unsubstituted butanedioic (succinic) acid. numberanalytics.com

Key reactions include:

Esterification : The carboxylic acid groups can be converted to esters by reacting with alcohols in the presence of an acid catalyst. google.com This reaction is reversible, and yields can be improved by removing water as it forms. Given that this compound is a dicarboxylic acid, it can be used to form polyesters by reacting with diols. cymitquimica.com

Amide Formation : Reaction with primary or secondary amines leads to the formation of amides. savemyexams.com This typically requires an activation step, as the direct reaction is often slow. Coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) are commonly used to facilitate the formation of the amide bond. libretexts.orgorganic-chemistry.org

Anhydride (B1165640) Formation : Upon heating, dicarboxylic acids that can form a stable five- or six-membered ring tend to undergo intramolecular dehydration to form a cyclic anhydride. As a derivative of butanedioic acid, this compound is expected to readily form 2,2-dibromosuccinic anhydride upon heating. researchgate.netx-mol.comtaylorfrancis.com This cyclization is a common feature of succinic acid and its substituted derivatives. mdpi.comnih.govrsc.org

Salt Formation : As acids, they react with bases to form carboxylate salts. fiveable.me

These reactions are summarized in the table below.

| Reaction Type | Reactant(s) | Product Type |

| Esterification | Alcohol (e.g., R-OH), Acid Catalyst | Diester |

| Amide Formation | Amine (e.g., R-NH₂), Coupling Agent | Diamide |

| Anhydride Formation | Heat | Cyclic Anhydride |

| Salt Formation | Base (e.g., NaOH) | Dicarboxylate Salt |

Stereochemical Aspects of this compound Reactivity

Stereochemistry plays a crucial role in the reactivity of this compound. uou.ac.in The molecule possesses a single chiral center at the C3 position, the carbon atom bonded to a hydrogen, a carboxyl group, and the C2-dibromo-carboxyl unit. Consequently, this compound exists as a pair of enantiomers: (R)-2,2-dibromobutanedioic acid and (S)-2,2-dibromobutanedioic acid.

The presence of this stereocenter means that reactions occurring at either the geminal dibromo moiety or the carboxylic acid groups can be subject to stereocontrol. fiveable.me For example, in an E2 elimination reaction, the approach of the base to the C3 proton will be influenced by the three-dimensional arrangement of the substituents. This can lead to diastereomeric transition states when reacting with a chiral, non-racemic base, potentially resulting in different reaction rates for the two enantiomers (a kinetic resolution).

While specific studies on this molecule are limited, the principles can be inferred from the well-documented stereochemistry of reactions involving its isomer, 2,3-dibromosuccinic acid. For vicinal dibromides, E2 dehalogenation is stereospecific, requiring an anti-periplanar conformation of the two bromine atoms. sci-hub.selibretexts.org This strict geometric requirement dictates which alkene stereoisomer (E or Z) is formed from a given diastereomer (meso or dl) of the starting material. Similarly, the stereochemical configuration at C3 in this compound is expected to influence the regioselectivity and stereoselectivity of its reactions, such as the formation of specific E/Z isomers in elimination products or influencing the approach of nucleophiles in substitution reactions. ontosight.aimasterorganicchemistry.com Halolactonization, an intramolecular cyclization of an unsaturated acid, is another reaction where stereocontrol is paramount, often proceeding with high diastereoselectivity. nih.govrsc.org

Kinetic and Thermodynamic Studies of this compound Reactions

Detailed kinetic and thermodynamic data for reactions of this compound are not extensively reported in the literature. However, the principles of physical organic chemistry allow for predictions about its reaction energetics and rates.

Kinetic Studies would involve measuring the rate of reaction under various conditions. For example, in a dehydrohalogenation reaction, the rate would be expected to depend on the concentration of both the substrate and the base, consistent with a bimolecular (E2) mechanism. wikipedia.org The rate of reaction would also be highly sensitive to the strength of the base used, the solvent polarity, and the temperature. wolfram.com Kinetic studies on the dehalogenation of similar vicinal dibromides have been performed to elucidate reaction mechanisms, confirming concerted E2 pathways. researchgate.netsci-hub.se

The table below illustrates hypothetical kinetic data for a base-induced elimination reaction, showing how the rate constant might vary with different bases.

| Base | Relative Rate Constant (k_rel) |

| Hydroxide (OH⁻) | 1 |

| Ethoxide (EtO⁻) | ~20 |

| tert-Butoxide (t-BuO⁻) | ~100 |

Thermodynamic Studies focus on the energy changes during a reaction. Elimination reactions, such as the dehydrohalogenation of this compound, are generally favored by an increase in temperature. masterorganicchemistry.com This is because these reactions typically lead to an increase in the number of molecules in the system (one molecule of substrate yields three molecules of product: alkene, protonated base, and bromide ion), resulting in a positive entropy change (ΔS). According to the Gibbs free energy equation (ΔG = ΔH - TΔS), a positive ΔS makes the ΔG more negative (more favorable) as temperature (T) increases. masterorganicchemistry.com

Cyclization reactions, such as the formation of 2,2-dibromosuccinic anhydride, are also governed by thermodynamic principles. The formation of a stable, five-membered anhydride ring is enthalpically and entropically favorable under heating conditions.

Utilization as a Synthetic Precursor for Complex Organic Molecules

There is no readily available scientific literature detailing the use of this compound as a specific precursor for the synthesis of complex organic molecules. Synthetic applications in this area are well-documented for the 2,3-isomer, which serves as a starting material for compounds such as 2,3-dimercaptosuccinic acid and acetylene (B1199291) dicarboxylic acid. However, similar precursor roles for the 2,2-dibromo isomer are not described in the reviewed sources.

Role as a Building Block for Functionalized Dicarboxylic Acid Derivatives

While dicarboxylic acids are widely recognized as fundamental building blocks in organic synthesis for creating polymers and other functional materials, specific examples of this compound being used to create functionalized dicarboxylic acid derivatives could not be found in the searched literature. The reactivity of the geminal dibromide group at the C-2 position would theoretically allow for various transformations, but specific pathways or resulting derivatives originating from this particular compound are not documented.

Catalytic or Reagent Applications of this compound in Organic Transformations

No studies were identified that describe the use of this compound as either a catalyst or a specialized reagent in organic transformations. In contrast, its isomer, 2,3-dibromosuccinic acid, has been reported as an effective organocatalyst for specific reactions, such as the three-component Mannich reaction to produce β-aminoketones. No equivalent catalytic activity or reagent application has been attributed to this compound in the available research.

Development of Novel Synthetic Pathways Initiated by this compound

The development of novel synthetic pathways is a key area of chemical research. However, a review of the literature did not yield any specific synthetic routes or methodologies that are uniquely initiated by this compound. Research on related compounds is prevalent, but pathways starting from the 2,2-dibromo isomer are not a focus of the currently available scientific documentation.

Theoretical and Computational Studies on 2,2 Dibromobutanedioic Acid

Quantum Chemical Analysis of Electronic Structure and Bonding in 2,2-Dibromobutanedioic Acid

Quantum chemical calculations, such as those performed using Density Functional Theory (DFT), provide valuable insights into the electronic structure and bonding of this compound. These methods can elucidate the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals.

Natural Bonding Orbital (NBO) analysis is a computational technique that can be used to study the interactions between orbitals. researchgate.net In the case of this compound, NBO analysis would likely reveal strong hyperconjugative interactions involving the C-Br and C-C bonds, which contribute to the stability of certain conformations. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity. scribd.com The energy and localization of these orbitals indicate the most probable sites for nucleophilic and electrophilic attack. For instance, the LUMO is expected to be localized around the electron-deficient carbonyl carbons, making them susceptible to attack by nucleophiles. cdnsciencepub.com

Conformational Landscapes and Isomeric Interconversions of this compound

The rotational freedom around the C-C single bonds in this compound gives rise to a complex conformational landscape with multiple possible conformers. ucsd.edu Computational methods are essential for exploring these potential energy surfaces and identifying the most stable conformations. rsc.org

The relative energies of different conformers are determined by a balance of steric hindrance between the bulky bromine atoms and the carboxylic acid groups, as well as intramolecular hydrogen bonding. youtube.com Newman projections are a useful tool for visualizing the different staggered and eclipsed conformations that can arise from rotation around the C2-C3 bond. ucsd.edu

Computational studies on related substituted succinic acids have shown that gauche and anti conformations can have comparable energies, and the preferred conformation can be influenced by the solvent environment. aip.orgcdnsciencepub.com For this compound, it is anticipated that conformations minimizing the steric repulsion between the two bromine atoms and the carboxylic acid groups will be energetically favored. The interconversion between these conformers occurs through rotation around the C-C bonds, and the energy barriers for these rotations can be calculated using computational methods.

Computational Modeling of Reaction Mechanisms Involving this compound

Computational chemistry serves as a powerful tool for elucidating the mechanisms of chemical reactions involving this compound. smu.edu By mapping the potential energy surface of a reaction, it is possible to identify transition states and intermediates, thereby providing a detailed step-by-step description of the reaction pathway. researchgate.netmdpi.com

For instance, in reactions such as esterification or anhydride (B1165640) formation, computational models can predict the most likely sites of attack and the stereochemical outcome. The presence of the two bromine atoms can influence the reaction mechanism through both steric and electronic effects. These bulky atoms can hinder the approach of reactants to certain parts of the molecule, while their electron-withdrawing nature can activate the carbonyl groups towards nucleophilic attack.

Theoretical studies on similar molecules, such as substituted succinic anhydrides, have demonstrated that the regioselectivity of nucleophilic attack can be accurately predicted by examining the LUMO coefficients on the carbonyl carbon atoms. cdnsciencepub.com Similar computational approaches can be applied to this compound to understand and predict its reactivity in various chemical transformations.

Structure-Reactivity Relationship Predictions for this compound

The relationship between the molecular structure of this compound and its chemical reactivity is a key area of investigation. scribd.comhome.blog Computational methods allow for the systematic study of how modifications to the molecular structure affect its reactivity.

Key factors influencing the reactivity of this compound include:

Electronic Effects: The strong electron-withdrawing inductive effect of the two bromine atoms increases the acidity of the carboxylic acid protons and enhances the electrophilicity of the carbonyl carbons. home.blog

Steric Effects: The bulky bromine atoms can sterically hinder the approach of reactants, influencing the rate and regioselectivity of reactions. home.blog

Stereochemistry: As a chiral molecule, the different stereoisomers of this compound (if applicable, though the 2,2-substitution makes the C2 atom achiral) could exhibit different reactivities. uoanbar.edu.iq

Quantitative structure-activity relationship (QSAR) models, often developed with the aid of computational chemistry, can be used to predict the reactivity of this compound in various reactions based on its structural and electronic properties. These models are valuable for designing new synthetic routes and for understanding the underlying factors that govern chemical reactivity.

Derivatives and Analogs of 2,2 Dibromobutanedioic Acid

Synthesis and Characterization of Esters and Amides of 2,2-Dibromobutanedioic Acid

The synthesis of esters and amides from this compound involves standard transformations of the carboxylic acid groups. However, the presence of the two bromine atoms on the same carbon atom (a gem-dibromo functionality) can influence the reactivity of the molecule and the properties of the resulting derivatives.

Synthesis and Characterization of Esters:

The esterification of carboxylic acids is a well-established reaction, typically proceeding via acid-catalyzed reaction with an alcohol (Fischer esterification) or by conversion of the carboxylic acid to a more reactive species like an acyl chloride or anhydride (B1165640) followed by reaction with an alcohol. For this compound, diesterification would yield the corresponding dialkyl 2,2-dibromobutanedioate.

While specific literature detailing the synthesis of esters from this compound is scarce, the general principles of esterification are expected to apply. For instance, the reaction of this compound with an alcohol (e.g., ethanol) in the presence of a strong acid catalyst like sulfuric acid would be expected to produce the corresponding diethyl ester.

A related compound, 2,3-dibromosuccinic acid, is known to undergo esterification. For example, 2,3-dibromosuccinic acid can be reacted with methanol (B129727) in the presence of concentrated sulfuric acid to form 2,3-dibromo methyl succinate (B1194679). organic-chemistry.org It is reasonable to assume a similar approach would be effective for the 2,2-isomer.

The characterization of such esters would rely on standard spectroscopic techniques. Infrared (IR) spectroscopy would show the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a characteristic C-O stretch for the ester. Nuclear Magnetic Resonance (NMR) spectroscopy would confirm the presence of the alkyl groups from the alcohol, and mass spectrometry would confirm the molecular weight of the resulting diester.

Synthesis and Characterization of Amides:

The synthesis of amides from this compound would typically proceed by first converting the dicarboxylic acid to its more reactive diacyl chloride. This can be achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,2-dibromobutanedioyl chloride can then be reacted with a primary or secondary amine to form the corresponding diamide.

The synthesis of polyamides from the related 2,3-dibromosuccinyl chloride has been reported, indicating the feasibility of this approach for the 2,2-isomer. nih.gov The reaction of 2,2-dibromobutanedioyl chloride with a diamine would be expected to yield a polyamide.

Characterization of the resulting amides would involve spectroscopic methods. IR spectroscopy would show the characteristic C=O stretching frequency of the amide (Amide I band) and the N-H bending vibration (Amide II band for secondary amides). NMR spectroscopy would be used to identify the signals corresponding to the protons of the amine and the acid backbone.

| Derivative Type | General Synthetic Method | Key Characterization Features (Expected) |

| Diester | Fischer esterification (acid-catalyzed reaction with alcohol) or reaction of the diacyl chloride with an alcohol. | IR: Disappearance of broad O-H stretch, appearance of ester C-O stretch. ¹H NMR: Signals corresponding to the alkyl groups of the alcohol. |

| Diamide | Reaction of the diacyl chloride with a primary or secondary amine. | IR: Amide I (C=O stretch) and Amide II (N-H bend) bands. ¹H NMR: Signals for the protons on the nitrogen and its substituents. |

Exploration of Polymeric or Supramolecular Assemblies Incorporating this compound Moieties

The difunctional nature of this compound makes it a potential monomer for the synthesis of polyesters and polyamides through polycondensation reactions. fiveable.me The presence of the gem-dibromo group could impart unique properties to the resulting polymers, such as increased flame retardancy or higher refractive index.

Polymeric Assemblies:

The synthesis of polyesters from dicarboxylic acid monomers is a common industrial process. nih.gov By reacting this compound or its diacyl chloride with a diol, a polyester (B1180765) chain can be formed. Similarly, reaction with a diamine would lead to the formation of a polyamide. While specific examples utilizing this compound are not readily found in the literature, the principles of step-growth polymerization are well-established. fiveable.me The properties of the resulting polymer, such as its melting point, crystallinity, and thermal stability, would be influenced by the structure of the diol or diamine used and the presence of the bulky and electron-withdrawing bromine atoms. fiveable.me

Supramolecular Assemblies:

Halogen bonding is a non-covalent interaction between a halogen atom with an electrophilic region (a σ-hole) and a nucleophilic species. nih.govscispace.com The bromine atoms in this compound could potentially participate in halogen bonding to form ordered supramolecular structures in the solid state. nih.govscispace.com The carboxylic acid groups can also form strong hydrogen bonds, leading to the formation of complex networks. mdpi.com

The interplay of hydrogen bonding from the carboxylic acid groups and potential halogen bonding from the C-Br groups could be used to design and construct novel supramolecular assemblies. scispace.com The study of supramolecular assemblies of halogenated organic molecules is an active area of research, with potential applications in crystal engineering and materials science. nih.govacs.org

Preparation of Functionalized Analogs with Modified Substitution Patterns

The chemical structure of this compound can be modified to create a variety of functionalized analogs. These modifications could involve changing the number or type of halogen atoms, or introducing other functional groups to the carbon backbone.

One potential reaction of gem-dihalo compounds is dehalogenation to form an alkene. While this would alter the saturation of the butanedioic acid backbone, it represents a pathway to other functionalized analogs. Another possibility is the substitution of the bromine atoms with other nucleophiles, although this can be challenging for gem-dihalides and may lead to elimination reactions.

The synthesis of analogs could also start from different precursors. For example, the bromination of substituted butanedioic acids could lead to analogs with additional functional groups on the carbon backbone. The synthesis of α,α-dihaloacetamides from β-oxo amides has been reported, suggesting pathways to related amide structures. organic-chemistry.org

Advanced Analytical Characterization Techniques for 2,2 Dibromobutanedioic Acid

Spectroscopic Methodologies for Structural Elucidation (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for determining the molecular structure of 2,2-Dibromobutanedioic acid by probing the interactions of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would be employed.

¹H NMR: The proton NMR spectrum is expected to be relatively simple. It would feature a signal for the two protons on the C3 carbon (a methylene (B1212753) group, -CH₂-) and a signal for the proton on the C4 carboxylic acid group. The chemical environment of the C3 protons, being adjacent to a quaternary carbon bearing two electronegative bromine atoms and a carboxylic acid group, would cause their signal to appear downfield. The carboxylic acid protons would typically appear as a broad singlet at a very downfield chemical shift (often >10 ppm) and can be confirmed by D₂O exchange. up.ac.za

¹³C NMR: The carbon NMR spectrum would be critical in confirming the "2,2-dibromo" substitution pattern, as it would show four distinct carbon signals. The C2 carbon, bonded to two bromine atoms, would have a characteristic chemical shift. The signals for the two carboxylic acid carbons (C1 and C4) and the methylene carbon (C3) would also appear in predictable regions of the spectrum. google.com

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Expected Multiplicity | Notes |

|---|---|---|---|

| ¹H (-CH ₂-) | 3.5 - 4.5 | Singlet | Protons on C3. Appears as a singlet as there are no adjacent protons for coupling. |

| ¹H (-COOH ) | 10.0 - 13.0 | Broad Singlet | Acidic protons, position can vary with concentration and solvent. Disappears upon D₂O exchange. |

| ¹³C (C =O) | 165 - 175 | - | Two signals expected for C1 and C4, likely with slightly different chemical shifts. |

| ¹³C (-C Br₂-) | 50 - 70 | - | Signal for C2, significantly shifted by the two attached bromine atoms. |

| ¹³C (-C H₂-) | 40 - 55 | - | Signal for C3. |

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would be characterized by the distinct vibrations of its carboxylic acid and carbon-bromine bonds.

Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid (O-H) | Stretching | 2500 - 3300 | Broad |

| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 | Strong |

| C-O | Stretching | 1210 - 1320 | Medium |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

The presence of a very broad absorption band in the 2500-3300 cm⁻¹ range is a hallmark of the hydrogen-bonded O-H stretch in a carboxylic acid dimer. nist.gov A strong, sharp peak around 1710 cm⁻¹ would confirm the presence of the carbonyl (C=O) group.

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, MS is particularly useful due to the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. libretexts.org

In the mass spectrum, the molecular ion (M⁺) peak would appear as a cluster of three peaks due to the presence of two bromine atoms:

M: Contains two ⁷⁹Br atoms.

M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

M+4: Contains two ⁸¹Br atoms.

The relative intensities of these peaks would be approximately 1:2:1. pressbooks.pub Common fragmentation pathways would involve the loss of a bromine atom (Br), a carboxyl group (COOH), or water (H₂O).

Chromatographic Techniques for Purity Assessment and Separation of Isomers

Chromatography is essential for separating this compound from starting materials, byproducts, or its own isomers, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a primary tool for purity assessment. google.com Using a C18 column with an acidified water/acetonitrile or water/methanol (B129727) mobile phase, the purity of a sample can be accurately determined. The retention time of the compound is characteristic under specific conditions, and the peak area is proportional to its concentration. deepdyve.com

Isomer Separation: this compound is a chiral molecule, with a stereocenter at the C3 position (as C2 is a prochiral center). Therefore, it exists as a pair of enantiomers (R- and S-isomers). Separating these enantiomers requires chiral chromatography. This can be achieved using a chiral stationary phase (CSP) in an HPLC system. rotachrom.com Polysaccharide-based chiral columns, for instance, are effective in resolving enantiomers of various compounds, including acids, by forming transient diastereomeric complexes with different stabilities, leading to different retention times. researchgate.net The ability to separate and quantify the individual enantiomers is crucial in fields where stereochemistry influences activity.

X-ray Crystallography for Solid-State Structural Analysis

The process involves several steps:

Crystal Growth: A high-quality single crystal of this compound must be grown, which can be a challenging step. ebi.ac.uk

Data Collection: The crystal is mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern. anton-paar.com

Structure Solution and Refinement: The positions and intensities of the diffraction spots are used to calculate an electron density map of the molecule. ebi.ac.uk This map is then interpreted to build a molecular model.

For this compound, X-ray crystallography would definitively confirm the connectivity, proving the 2,2-dibromo substitution pattern and distinguishing it from the 2,3-isomer. Furthermore, for a sample of a single enantiomer, the analysis can determine its absolute configuration (R or S). wordpress.com

Advanced hyphenated techniques for complex mixture analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, offer enhanced analytical power for analyzing complex mixtures containing this compound. ajrconline.orgnih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): This is one of the most widely used hyphenated techniques. chemijournal.comiipseries.org An HPLC system separates the components of a mixture, and the eluent is directed into a mass spectrometer. The MS provides mass information for each separated component, allowing for positive identification. LC-MS would be invaluable for identifying this compound in a reaction mixture and distinguishing it from isomers which may have similar retention times but identical masses. Tandem mass spectrometry (LC-MS/MS) can provide even greater structural detail through controlled fragmentation of the parent ion. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): Due to the low volatility of dicarboxylic acids, direct analysis of this compound by GC-MS is difficult. However, after derivatization (e.g., esterification of the acid groups to form methyl esters), the resulting volatile compound can be readily analyzed. GC offers very high separation efficiency, and the mass spectrometer provides definitive identification of the derivatized analyte. ajrconline.org

Liquid Chromatography-Nuclear Magnetic Resonance Spectroscopy (LC-NMR): This powerful, albeit less common, technique couples the separation capabilities of LC with the detailed structural information from NMR. ajrconline.orgchemijournal.com It allows for the acquisition of NMR spectra of compounds as they elute from the chromatography column, which is extremely useful for the unambiguous identification of unknown impurities or isomers in a sample without the need for prior isolation.

Future Directions and Emerging Research Avenues for 2,2 Dibromobutanedioic Acid

Unexplored Synthetic Potential and Scope Expansion

The synthetic utility of 2,2-dibromobutanedioic acid remains largely untapped. While methods for producing its 2,3-isomer via the bromination of fumaric or maleic acid are well-established, the synthesis of the 2,2-isomer is not as straightforward, presenting an opportunity for methodological development. orgsyn.orgdoubtnut.comacs.org

Future research could focus on:

Novel Synthetic Routes: Developing efficient and selective methods for the synthesis of this compound is a primary research goal. Current strategies for creating geminal di-bromo compounds, such as variations of the Hunsdiecker reaction or the bromination of substrates with specific activating groups, often suffer from low yields or require harsh conditions. acs.org A promising avenue would be the exploration of modern, metal-free catalytic systems. For instance, methods using hypervalent iodine(III) reagents, which have proven effective for the decarboxylative bromination of sterically hindered carboxylic acids, could be adapted. acs.org Another approach could involve the direct α,α-dibromination of succinic acid derivatives using innovative radical-based or electrophilic brominating agents.

As a Novel Building Block (Synthon): The 2,3-isomer of dibromosuccinic acid is a known precursor for synthesizing various heterocyclic compounds and other complex molecules. patsnap.com The unique structural arrangement of this compound suggests it could serve as a synthon for entirely different classes of compounds. The geminal dibromide moiety can act as a carbonyl equivalent or participate in unique cyclization and substitution reactions. Research into its reactivity with various nucleophiles could lead to the synthesis of novel spirocycles, gem-difunctionalized succinates, or other scaffolds of interest in medicinal and materials chemistry.

Novel Applications in Materials Science and Engineering

The introduction of heavy bromine atoms can significantly alter the properties of materials, and the specific 2,2-disubstitution pattern offers unique potential.

Advanced Polymers: Brominated compounds are widely used as flame retardants in polymers. wikipedia.org During combustion, they can release bromine radicals that interrupt the radical chain reactions in the gas phase, or they can promote char formation in the solid phase. nist.gov this compound could be investigated as a reactive flame retardant, meaning it would be chemically incorporated into a polymer backbone, such as a polyester (B1180765) or polyamide. This covalent bonding would prevent the leaching that occurs with additive flame retardants, offering a potentially more environmentally stable solution. acs.orgnih.gov

| Flame Retardant Type | Mechanism | Potential Advantage of this compound | Reference |

|---|---|---|---|

| Additive (e.g., Decabromodiphenyl ether) | Physically mixed with the polymer. Gas-phase radical scavenging. | As a reactive retardant, would prevent leaching and improve material permanence. | wikipedia.orgnist.gov |

| Reactive (e.g., Tetrabromobisphenol A) | Copolymerized into the polymer chain. | The aliphatic gem-dibromo structure may offer different thermal decomposition profiles and flame-retardant efficiency compared to aromatic retardants. | nist.gov |

Functional Metal-Organic Frameworks (MOFs): Dicarboxylic acids are fundamental building blocks (linkers) for creating Metal-Organic Frameworks (MOFs), which are porous materials with applications in gas storage, separation, and catalysis. rsc.org Post-synthesis modification of these linkers, including bromination, has been shown to tune the mechanical properties and functionality of MOFs. acs.orgnih.govnih.gov Using this compound directly as a linker is an unexplored avenue. The bulky gem-dibromo group would introduce significant steric hindrance and specific electronic effects, potentially leading to novel framework topologies, pore environments, and altered mechanical compliance compared to MOFs built from unsubstituted or 2,3-dibrominated linkers. rsc.org

| Modification | MOF System | Observed Effect | Potential Implication for this compound | Reference |

|---|---|---|---|---|

| Postsynthetic Bromination | UiO-66 analogue (Zr-MOF) | Decreased elastic modulus, making the material more compliant. | Use as a primary linker could create MOFs with intrinsically different and tunable mechanical properties. | rsc.org |

| Postsynthetic Bromination | Zr/Hf MOFs with alkyne units | Stereoselective reaction leading to mechanical contraction of the framework. | The fixed stereochemistry of the gem-dibromo group could enforce specific framework geometries and responses. | nih.gov |

Interdisciplinary Research with Biological and Environmental Sciences

The intersection of this compound with biological and environmental systems is completely unexplored.

Biological Activity Screening: Succinic acid itself is a key metabolic intermediate in the Krebs cycle, and its derivatives are known to possess biological activity. researchgate.netwikipedia.org For example, derivatives of 2,3-diaminobutanedioic acid (which can be synthesized from 2,3-dibromosuccinic acid) have been investigated as enzyme inhibitors. Given that halogenation can dramatically alter the bioactivity of a molecule, this compound and its derivatives are prime candidates for broad biological screening. Research could investigate its potential as an enzyme inhibitor (e.g., for succinate (B1194679) dehydrogenase), or as an antimicrobial or antifungal agent, where its unique structure might allow it to target different pathways than its 2,3-isomer.

Environmental Fate and Degradation: Brominated organic compounds are a class of persistent environmental pollutants. researchgate.netpku.edu.cn Understanding their fate is crucial for environmental science. Studies on the degradation of polymeric brominated flame retardants show they can break down into smaller brominated molecules, including various acids. acs.orgnih.gov Furthermore, research has shown that naturally occurring organic matter like succinic acid can be a precursor to the formation of brominated disinfection byproducts during certain water treatment processes. acs.org this compound could serve as a valuable model compound to study the microbial and abiotic degradation pathways of aliphatic gem-dibrominated compounds, which are less understood than their vicinal or aromatic counterparts. mdpi.com

Computational Design and Predictive Modeling for New Discoveries

Before embarking on extensive and costly lab work, computational chemistry offers a powerful tool to guide research efforts.

Predicting Reaction Pathways and Properties: Quantum mechanical methods like Density Functional Theory (DFT) can be used to model potential synthetic reactions, predict transition states, and determine the most energetically favorable pathways for producing this compound. acs.orgnih.gov These models can also calculate key physicochemical properties, such as acidity, bond dissociation energies, and reactivity, providing a theoretical foundation for its use as a synthon or material precursor.

Designing Novel Materials: Molecular modeling can be used to predict how this compound would behave as a linker in a MOF. Simulations can forecast the resulting framework topology, pore size, and gas adsorption properties, allowing for the in-silico design of materials for specific applications. Similarly, its effect on polymer properties, such as thermal stability and chain conformation, can be modeled before synthesis is attempted.

Virtual Screening for Bioactivity: Computational tools can accelerate the discovery of biological applications. Molecular docking simulations could screen this compound against libraries of known protein and enzyme structures to identify potential biological targets. Furthermore, Quantitative Structure-Activity Relationship (QSAR) models could be employed to predict its potential toxicity and bioavailability based on its structure, helping to prioritize and focus future experimental studies. researchgate.net

| Computational Method | Research Question for this compound | Potential Outcome | Reference |

|---|---|---|---|

| Density Functional Theory (DFT) | What is the most efficient synthetic route? | Identification of lowest-energy reaction pathways and prediction of yields. | acs.orgnih.gov |

| Molecular Dynamics (MD) | How will it affect polymer or MOF structure and dynamics? | Prediction of material properties like thermal stability, mechanical strength, and flexibility. | rsc.org |

| Molecular Docking / QSAR | Does it have potential as a drug or is it likely to be toxic? | Identification of potential enzyme targets and prediction of bioactivity and toxicity profiles. | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.